molecular formula C26H38N4O4 B11559443 1,1'-Hexane-1,6-diylbis{3-[2-(benzyloxy)ethyl]urea}

1,1'-Hexane-1,6-diylbis{3-[2-(benzyloxy)ethyl]urea}

Cat. No.: B11559443
M. Wt: 470.6 g/mol
InChI Key: JTUSCAQFBINSDK-UHFFFAOYSA-N
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Description

3-[2-(BENZYLOXY)ETHYL]-1-[6-({[2-(BENZYLOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(BENZYLOXY)ETHYL]-1-[6-({[2-(BENZYLOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxyethylamine intermediates, followed by their coupling with hexyl isocyanate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(BENZYLOXY)ETHYL]-1-[6-({[2-(BENZYLOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea functionality can be reduced to form amines.

    Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups may yield benzaldehyde or benzoic acid, while reduction of the urea functionality may produce hexylamine derivatives.

Scientific Research Applications

3-[2-(BENZYLOXY)ETHYL]-1-[6-({[2-(BENZYLOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(BENZYLOXY)ETHYL]-1-[6-({[2-(BENZYLOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the urea functionality can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(BENZYLOXY)ETHYL]-1-[6-(AMINO)HEXYL]UREA: Lacks the carbamoyl group, which may affect its binding affinity and specificity.

    3-[2-(BENZYLOXY)ETHYL]-1-[6-(METHYLAMINO)HEXYL]UREA: Contains a methyl group instead of the carbamoyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

3-[2-(BENZYLOXY)ETHYL]-1-[6-({[2-(BENZYLOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA is unique due to the presence of both benzyloxy and carbamoyl groups, which provide a combination of hydrophobic and hydrogen-bonding interactions. This dual functionality enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C26H38N4O4

Molecular Weight

470.6 g/mol

IUPAC Name

1-(2-phenylmethoxyethyl)-3-[6-(2-phenylmethoxyethylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C26H38N4O4/c31-25(29-17-19-33-21-23-11-5-3-6-12-23)27-15-9-1-2-10-16-28-26(32)30-18-20-34-22-24-13-7-4-8-14-24/h3-8,11-14H,1-2,9-10,15-22H2,(H2,27,29,31)(H2,28,30,32)

InChI Key

JTUSCAQFBINSDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)NCCCCCCNC(=O)NCCOCC2=CC=CC=C2

Origin of Product

United States

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